molecular formula C21H23N5O4S B12184466 N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide

N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide

Cat. No.: B12184466
M. Wt: 441.5 g/mol
InChI Key: AURXXRHCEDFPCC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide is a complex organic compound that features a benzodioxole ring, a thiazolopyrimidine moiety, and a piperazine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide typically involves multi-step organic synthesis. Key steps might include:

  • Formation of the benzodioxole ring.
  • Synthesis of the thiazolopyrimidine core.
  • Coupling of the piperazine ring with the thiazolopyrimidine moiety.
  • Final assembly of the propanamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazolopyrimidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.

Medicine

In medicine, such compounds could be explored for their therapeutic potential in treating diseases, particularly if they exhibit activity against specific biological targets.

Industry

Industrially, the compound might find applications in the development of new materials, pharmaceuticals, or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methyl)piperazin-1-yl]propanamide: Lacks the thiazolopyrimidine moiety.

    N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]butanamide: Differs in the length of the carbon chain.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide lies in its specific combination of structural features, which may confer unique biological or chemical properties not found in similar compounds.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C21H23N5O4S/c1-14(20(28)22-15-2-3-17-18(10-15)30-13-29-17)25-6-4-24(5-7-25)12-16-11-19(27)26-8-9-31-21(26)23-16/h2-3,8-11,14H,4-7,12-13H2,1H3,(H,22,28)

InChI Key

AURXXRHCEDFPCC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)N3CCN(CC3)CC4=CC(=O)N5C=CSC5=N4

Origin of Product

United States

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